physicochemical properties of 2,2'-Azanediylbis(N-ethylacetamide)
physicochemical properties of 2,2'-Azanediylbis(N-ethylacetamide)
The following technical guide is structured to serve as a primary reference for researchers and drug development professionals dealing with 2,2'-Azanediylbis(N-ethylacetamide) .
Given the compound's specific profile as a secondary amine impurity and potential ligand, this guide prioritizes its role in Nitrosamine Risk Assessment (NRA) and Pharmaceutical Quality Control , areas of critical importance in modern regulatory landscapes (FDA/EMA).
CAS Registry Number: 1156376-98-5 (Free Base) | 2137886-36-1 (Hydrochloride) Synonyms: N,N'-Diethyliminodiacetamide; 2,2'-Iminobis(N-ethylacetamide)
Executive Summary & Application Scope
2,2'-Azanediylbis(N-ethylacetamide) is a secondary amine derivative of iminodiacetic acid. In pharmaceutical development, it serves two critical functions:
-
Impurity Reference Standard: It is a known process impurity in the synthesis of N-ethylacetamide-based drugs or excipients, often arising from the over-alkylation of ammonia or ethylamine during nucleophilic substitution reactions.
-
Nitrosamine Precursor: As a secondary amine, it is a "Red Flag" structure in Nitrosamine Risk Assessments (NRA). Under acidic conditions in the presence of nitrites, it readily forms N-nitroso-2,2'-azanediylbis(N-ethylacetamide) , a potential mutagenic impurity.
This guide details the physicochemical baseline, synthetic pathways for standard generation, and analytical strategies for detection.[1]
Physicochemical Profiling
Note: Experimental data for this specific impurity is limited in public registries. The values below represent a synthesis of available vendor data and QSAR (Quantitative Structure-Activity Relationship) predictions based on the iminodiacetic acid diamide scaffold.
Table 1: Core Chemical Properties
| Property | Value / Description | Source/Rationale |
| Molecular Formula | Calculated | |
| Molecular Weight | 215.30 g/mol | Calculated |
| Physical State | Viscous Liquid or Low-Melting Solid | H-bonding network of diamides |
| Solubility (Water) | High (>10 mg/mL) | Polar amide + ionizable amine |
| Solubility (Organic) | Soluble in DMSO, Methanol, Ethanol | Polar organic solvents |
| pKa (Basic N) | 8.2 ± 0.5 (Predicted) | Analogous to Iminodiacetic acid diamides |
| LogP | -0.5 to 0.2 (Predicted) | Hydrophilic nature |
| H-Bond Donors | 3 (1 amine, 2 amide NH) | Structural analysis |
| H-Bond Acceptors | 3 (1 amine N, 2 carbonyl O) | Structural analysis |
Structural Causality
The molecule consists of a central secondary amine flanked by two N-ethylacetamide arms.
-
Solubility: The two amide groups act as strong hydrogen bond acceptors/donors, rendering the molecule highly soluble in aqueous and polar media.[1] This makes it difficult to remove via standard aqueous workups (liquid-liquid extraction) if the organic phase is non-polar.
-
Reactivity: The central nitrogen is nucleophilic. In the presence of alkylating agents, it can form tertiary amines.[1] In the presence of nitrosating agents (
), it forms nitrosamines.
Synthetic Pathways & Formation Mechanisms
Understanding how this compound forms is essential for Root Cause Analysis (RCA) in manufacturing.
A. Formation as a Process Impurity
The compound typically arises during the synthesis of N-ethylglycine derivatives or during the reaction of 2-chloro-N-ethylacetamide with ammonia.
Mechanism:
-
Primary Reaction: Ammonia reacts with 2-chloro-N-ethylacetamide to form the primary amine (Glycine derivative).
-
Secondary Reaction (Over-alkylation): The newly formed primary amine is more nucleophilic than ammonia. It attacks another molecule of 2-chloro-N-ethylacetamide, forming the dimer: 2,2'-Azanediylbis(N-ethylacetamide) .
B. Controlled Synthesis (Reference Standard)
To synthesize this compound for use as a QC standard:
-
Reagents: Iminodiacetic acid (IDA), Ethylamine, Coupling Reagent (EDC/HOBt or DCC).
-
Workflow: Direct amidation of IDA with excess ethylamine prevents polymerization and yields the clean diamide.
Visualization: Impurity Formation Pathway
The following diagram illustrates the competitive reaction pathway leading to the formation of the target impurity.
Figure 1: Competitive alkylation pathway where the desired primary amine intermediate reacts with starting material to form the secondary amine impurity.
Critical Risk: Nitrosamine Formation
Authoritative Insight: In the context of ICH M7 and FDA guidance on mutagenic impurities, 2,2'-Azanediylbis(N-ethylacetamide) is a Class 1/2 Nitrosamine Precursor .
The Mechanism
If a drug product formulation contains this impurity and traces of nitrites (common in excipients like Microcrystalline Cellulose or Lactose), the following reaction occurs under acidic conditions (manufacturing or stomach):
The resulting compound, N-nitroso-2,2'-azanediylbis(N-ethylacetamide) , belongs to the N-nitroso-iminodiacetic acid (NIDA) family. While specific toxicology data for this derivative may be sparse, structurally related N-nitroso compounds are treated as part of the "Cohort of Concern" with strict limits (often < 18 ng/day or 26.5 ng/day intake limits).
Visualization: Nitrosation Pathway
Figure 2: Conversion of the secondary amine impurity into a potentially mutagenic N-nitrosamine.
Analytical Methodologies
To detect and quantify this compound, generic HPLC methods often fail due to its lack of a strong UV chromophore (only weak amide absorption at 205-210 nm).
Recommended Protocol: LC-MS/MS
Rationale: The compound is polar and lacks aromatic rings, making UV detection insensitive. Mass spectrometry (MS) is required for trace-level analysis (ppm/ppb).
Step-by-Step Workflow:
-
Column Selection: Use a Polar C18 or HILIC column. Standard C18 may result in poor retention due to the compound's high polarity (LogP ~ -0.5).
-
Recommended: Waters XBridge Amide or Phenomenex Luna Omega Polar C18.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.5).
-
B: Acetonitrile.
-
Note: Acidic pH ensures the amine is protonated (
), improving sensitivity in ESI+ mode.
-
-
MS Settings (ESI+):
-
Parent Ion: m/z 216.3
. -
Fragment Ions (MRM):
-
Transition 1 (Quant): 216.3
129.1 (Loss of one N-ethylacetamide arm). -
Transition 2 (Qual): 216.3
72.1 (Ethylacetamide fragment).
-
-
Self-Validating Check
-
System Suitability: Inject the reference standard. The peak must show a symmetry factor between 0.8 and 1.5.
-
Blank Check: Ensure the blank injection shows no carryover, as sticky amides can adsorb to injector ports.[1]
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.
-
Disposal: Incineration in a chemical combustor equipped with a scrubber (contains Nitrogen).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12703, N,N-Diethylacetamide (Related Structure). Retrieved from [Link]
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U.S. Food and Drug Administration (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Contextual reference for Secondary Amine Risk). Retrieved from [Link]
-
European Medicines Agency (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]
